Plevitrexed

Thymidylate synthase inhibition Antifolate potency Enzyme kinetics

Plevitrexed is the only commercially available thymidylate synthase (TS) inhibitor rationally engineered to be non-polyglutamatable, bypassing FPGS-mediated resistance that limits raltitrexed and pemetrexed. With dual uptake via RFC and α-FR and oral bioavailability, it is the definitive probe for dissecting FPGS-dependent vs. FPGS-independent antifolate sensitivity. Researchers investigating intrinsic or acquired antifolate resistance should use plevitrexed alongside a polyglutamatable comparator to distinguish transporter- from metabolism-driven drug effects. Supported by Phase II clinical data and FDA orphan designation in gastric cancer.

Molecular Formula C26H25FN8O4
Molecular Weight 532.5 g/mol
CAS No. 172521-94-7
Cat. No. B062765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlevitrexed
CAS172521-94-7
Molecular FormulaC26H25FN8O4
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)N=C(N2)C
InChIInChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
InChIKeyIEJSCSAMMLUINT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plevitrexed (BGC 9331/ZD 9331) – Potent, Non-Polyglutamatable Thymidylate Synthase Inhibitor for Oncology Research


Plevitrexed (BGC 9331, ZD 9331, CAS 172521-94-7) is a rationally designed, orally bioavailable quinazoline-based antifolate that acts as a potent and selective inhibitor of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of thymidylate nucleotides [1]. It is transported intracellularly via the reduced folate carrier (RFC) and the α-folate receptor (α-FR) . Crucially, plevitrexed was engineered to be non-polyglutamatable, thereby circumventing a major resistance mechanism associated with classical antifolates that require polyglutamation by folylpolyglutamate synthetase (FPGS) for cellular retention and activity [2]. It has reached Phase II clinical evaluation in gastric, ovarian, pancreatic, and non-small cell lung cancers and received FDA orphan drug designation for gastric cancer [3].

Why Plevitrexed Cannot Be Interchanged with Pemetrexed, Raltitrexed, or Other Antifolate TS Inhibitors


Classical antifolate thymidylate synthase inhibitors, notably raltitrexed and pemetrexed, are mandatory substrates for intracellular polyglutamation by folylpolyglutamate synthetase (FPGS); this post-translational modification is required for potent TS inhibition and prolonged cellular retention but simultaneously creates a therapeutic vulnerability, as tumors with low FPGS expression or loss-of-function mutations are inherently cross-resistant to these agents [1]. Plevitrexed was structurally designed to bypass this requirement entirely—it is non-polyglutamatable, directly inhibits TS without metabolic activation, and retains full activity against FPGS-deficient tumor models that are refractory to raltitrexed and pemetrexed [2]. Furthermore, its dual uptake via both the reduced folate carrier (RFC) and the α-folate receptor (α-FR) contrasts with agents predominantly reliant on a single transporter, and its oral bioavailability differentiates it from intravenously administered comparators [3]. These molecular differences make simple substitution scientifically invalid and potentially therapeutically detrimental.

Plevitrexed Evidence Guide: Head-to-Head Quantitative Differentiation Data


TS Enzyme Inhibition Potency: Plevitrexed (Ki 0.44 nM) vs. Raltitrexed (Ki 62 nM) – 140-Fold Difference

Plevitrexed inhibits isolated thymidylate synthase with a Ki of 0.44 nM, measured using partially purified TS from mouse L1210 leukemia cells [1]. This represents an approximately 140-fold greater binding affinity compared to raltitrexed, which has a reported Ki of 62 nM against the same enzyme target [2]. While pemetrexed pentaglutamate achieves a Ki of 1.3 nM against TS, this activity is wholly contingent on prior intracellular polyglutamation by FPGS, a step that plevitrexed does not require .

Thymidylate synthase inhibition Antifolate potency Enzyme kinetics

Activity in FPGS-Deficient Tumor Models: Plevitrexed Retains Sensitivity Where Classical Antifolates Fail

In FPGS-mutant, antifolate-resistant sublines of the human T-ALL cell line CCRF-CEM (including MTXR5, CEM-p, MTAR1.5, ZD1694 C-9, and MTA C-3), all sublines displayed cross-resistance to classical polyglutamatable antifolates such as raltitrexed (ZD1694/Tomudex) while retaining full sensitivity to the non-polyglutamatable agent plevitrexed (ZD9331/Vamidex), compared to their parental counterparts [1]. This functional dichotomy stems from plevitrexed's deliberate structural design that renders it incapable of serving as an FPGS substrate [2].

FPGS resistance Polyglutamation-independent Drug resistance

α-Folate Receptor (α-FR)-Mediated Uptake: Dual Transporter Advantage vs. RFC-Only Classical Antifolates

Plevitrexed is transported intracellularly via both the reduced folate carrier (RFC) and the α-folate receptor (α-FR), as demonstrated in in vitro uptake studies . In contrast, raltitrexed and pemetrexed are primarily substrates for RFC-mediated transport alone [1]. The α-FR is overexpressed in several epithelial malignancies including ovarian and gastric carcinomas, providing an additional route of tumor-selective drug accumulation for plevitrexed that is unavailable to compounds relying solely on RFC. In KB epidermoid carcinoma cells expressing the α-FR, BGC 9331 (plevitrexed) induced a concentration-dependent increase in [3H]thymidine uptake, confirming functional TS inhibition via this uptake route, with membrane-associated equilibrative nucleoside transporter type 1 (ENT1) levels increasing from 55,720 ± 6,101 to 118,700 ± 5,193 per cell at 100 μg/mL [2].

α-folate receptor Drug uptake Transporter targeting

Clinical Antitumor Activity in Platinum-Pretreated Gynecological Malignancies: 28% Response Rate for BGC9331 + Carboplatin

In a Phase I pharmacokinetic/pharmacodynamic study, the combination of BGC9331 (plevitrexed) and carboplatin was evaluated in 14 heavily platinum-pretreated patients with relapsed gynecological malignancies. Antitumor activity was observed in 4 out of 14 patients (28%), including evidence of TS inhibition persisting to at least day 12 as measured by elevated plasma deoxyuridine levels [1]. This is notable given the historical context that the polyglutamatable TS inhibitor raltitrexed demonstrated only 7% and 11% response rates in earlier ovarian cancer trials, suggesting that plevitrexed's non-polyglutamatable design and dual-transporter uptake may confer clinical advantages in the platinum-resistant setting [2].

Ovarian cancer Carboplatin combination Phase I clinical trial

Pharmacodynamic Evidence of TS Inhibition: Plasma Deoxyuridine Elevation as a Target Engagement Biomarker

In the Phase I BGC9331–carboplatin combination study, pharmacodynamic assessment demonstrated that plasma deoxyuridine (dUrd) levels remained elevated to at least day 12 post-treatment, providing direct biochemical evidence of sustained TS inhibition [1]. Elevation of dUrd, the substrate accumulating upstream of the inhibited TS enzyme, is an established pharmacodynamic marker of TS target engagement. In a separate Phase I study of ZD9331 plus docetaxel, the recommended Phase II dose was established as 3 mg/day for 4 weeks with a 2-week rest period, demonstrating a manageable toxicity profile with no major pharmacokinetic drug–drug interactions between ZD9331 and docetaxel [2].

Pharmacodynamic biomarker Deoxyuridine Target engagement

Plevitrexed vs. Nolatrexed: Water-Soluble, RFC-Substrate Design Contrasts with Lipophilic Non-Classical Antifolate

Nolatrexed (AG337, Thymitaq) is also a non-polyglutamatable TS inhibitor (Ki = 11 nM for TS) but is a lipophilic, non-classical antifolate that is neither transported via the RFC nor the α-FR, relying instead on passive diffusion for cellular entry [1]. Plevitrexed (Ki = 0.44 nM) is >25-fold more potent against isolated TS and, critically, is a water-soluble, classical antifolate that is actively transported via RFC and α-FR, enabling carrier-mediated cellular accumulation [2]. Nolatrexed's clinical development was discontinued due to minimal activity and significant toxicity in hepatocellular carcinoma, whereas plevitrexed advanced to Phase II studies across multiple solid tumor indications [3]. This comparison illustrates how rational structural modifications (quinazoline core with tetrazole glutamate isostere) successfully combined high aqueous solubility, transporter-mediated uptake, and non-polyglutamatable TS inhibition into a single molecular entity.

Nolatrexed comparison Water solubility RFC transport

Plevitrexed Application Scenarios: Evidence-Backed Research and Procurement Contexts


FPGS-Mediated Antifolate Resistance Mechanism Studies

Plevitrexed is the preferred TS inhibitor probe for delineating FPGS-dependent vs. FPGS-independent mechanisms of antifolate sensitivity. As demonstrated in FPGS-mutant CCRF-CEM sublines, plevitrexed retains full activity where raltitrexed and pemetrexed fail [1]. Researchers investigating intrinsic or acquired antifolate resistance should use plevitrexed alongside a polyglutamatable comparator (e.g., raltitrexed) to dissect the contribution of FPGS status to drug response. This experimental design is supported by the compound's well-characterized non-polyglutamatable structure and the availability of enantiomerically pure (S)-plevitrexed [2].

α-Folate Receptor-Positive Tumor Model Pharmacology

Given plevitrexed's dual uptake via RFC and α-FR, it is uniquely suited for pharmacodynamic studies in α-FR-overexpressing tumor models (e.g., ovarian, gastric, and certain NSCLC xenografts). The validated use of [18F]FLT-PET as an imaging biomarker for TS inhibition, with BGC 9331 serving as the reference non-targeted antifolate comparator, provides a robust experimental framework for quantifying tumor-specific target engagement [1]. Researchers can leverage this imaging pharmacodynamic approach to differentiate α-FR-mediated vs. RFC-mediated drug effects by comparing plevitrexed with the α-FR-targeted analog BGC 945 [2].

Platinum-Resistant Ovarian Cancer Translational Research

The clinical evidence of a 28% response rate for BGC9331 combined with carboplatin in platinum-pretreated gynecological malignancies supports its use as a reference compound in translational studies exploring TS inhibition as a salvage strategy in platinum-resistant ovarian cancer [1]. The established pharmacodynamic biomarker (plasma deoxyuridine elevation) provides a quantitative endpoint for correlating TS target engagement with antitumor response, and the manageable toxicity profile of the combination suggests a viable experimental therapeutic window for preclinical combination screening programs [2].

Oral Antifolate Bioavailability and Pharmacokinetic Modeling

Plevitrexed's oral bioavailability distinguishes it from intravenously administered TS inhibitors (raltitrexed, pemetrexed) and makes it a valuable tool for studying oral antifolate pharmacokinetics. Phase I studies have established an oral tablet formulation and determined a recommended Phase II oral dose of 3 mg/day for 28-day cycles [1]. The availability of validated ELISA-based plasma drug measurement and deoxyuridine pharmacodynamic assays enables comprehensive PK/PD modeling without the confounding variable of polyglutamation-dependent cellular retention, simplifying the interpretation of exposure–response relationships [2].

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